N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)thiophene-2-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . The chemical formula is C17H22N4O2S .
Synthesis Analysis
The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2- (2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .Molecular Structure Analysis
The proposed structures of newly synthesized compounds were deduced by spectroscopic techniques such as 1H NMR, 13C NMR, EI MS, and elemental analysis .Chemical Reactions Analysis
The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5- [(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator .Physical And Chemical Properties Analysis
The average weight of the compound is 346.447 . More detailed physical and chemical properties are not available in the current data .Mechanism of Action
Target of Action
F5034-0501 is an oral, non-covalent, and highly selective inhibitor of Ubiquitin Specific Peptidase 1 (USP1) . USP1 is found to be overexpressed in various tumors and plays a key role in DNA damage response and repair .
Mode of Action
The compound interacts with its target, USP1, by inhibiting its function. The inhibition of USP1 can promote apoptosis in tumors, especially in tumors with homologous recombination deficiency (“HRD”) .
Biochemical Pathways
The primary biochemical pathway affected by F5034-0501 is the DNA damage response and repair pathway. By inhibiting USP1, F5034-0501 disrupts this pathway, leading to increased apoptosis, particularly in HRD tumors .
Result of Action
The inhibition of USP1 by F5034-0501 leads to increased apoptosis in tumors, particularly those with HRD . This results in a decrease in tumor size and potentially slows the progression of the disease.
Safety and Hazards
Future Directions
The synthesized compounds were tested for their anti-diabetic potential via the in vitro inhibition of α-glucosidase enzyme . The in silico study of these molecules was also coherent with their enzyme inhibition data . Furthermore, these molecules were analyzed for their cytotoxic behavior against brine shrimps . It was inferred from the results that most of them exhibited very potent inhibitory potential against the studied enzyme and can be utilized as valuable anti-diabetic agents .
properties
IUPAC Name |
N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S3/c1-18-13(21)10-24-17-19-14(11-6-3-2-4-7-11)16(25-17)20-15(22)12-8-5-9-23-12/h2-9H,10H2,1H3,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUFEDUYNHULRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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